N-benzyl-2-(2-methylpropoxy)benzamide

VAP-1 Inhibitor SSAO Species Selectivity

Procuring a VAP-1 inhibitor for translational rodent models often risks species potency mismatch and off-target MAO-B confounding. N-Benzyl-2-(2-methylpropoxy)benzamide eliminates this uncertainty with validated selectivity: - Rat VAP-1 IC50 = 14 nM vs. human IC50 = 230 nM - a uniquely inverted species profile essential for rodent PD studies. - MAO-B IC50 > 100,000 nM (>434× selectivity), ensuring phenotype is target-driven, not an off-target amine oxidase artifact. - Confirmed lack of AChE inhibition at 26 µM. Standard pack sizes 10-100 mg; bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C18H21NO2
Molecular Weight 283.4g/mol
Cat. No. B496024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-methylpropoxy)benzamide
Molecular FormulaC18H21NO2
Molecular Weight283.4g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-14(2)13-21-17-11-7-6-10-16(17)18(20)19-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
InChIKeyORIZFZHQRFPQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Benzyl-2-(2-methylpropoxy)benzamide: A Selective VAP-1/SSAO Inhibitor Tool Compound


N-Benzyl-2-(2-methylpropoxy)benzamide (CAS 882132-11-8; also known as N-benzyl-2-isobutoxybenzamide) is a synthetic benzamide derivative with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol. It is primarily recognized as a potent and selective inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) . Curated in authoritative databases like ChEMBL (ID: CHEMBL2326864) and BindingDB (ID: BDBM50427008) from Astellas Pharma research, this compound serves as a critical research tool for elucidating VAP-1's role in inflammatory cell adhesion and trafficking [1]. Unlike broader-spectrum amine oxidase inhibitors, its structural features—specifically the ortho-isobutoxy substitution on the benzamide ring—confer a distinct species-dependent potency profile that is essential for translational pharmacology studies [1].

Procurement Risks: Why N-Benzyl-2-(2-methylpropoxy)benzamide Cannot Be Replaced by Generic VAP-1 Inhibitors


Simple in-class substitution of N-benzyl-2-(2-methylpropoxy)benzamide with other VAP-1 inhibitors or benzamide analogs is scientifically unsound due to its unique species-specific potency inversion and high selectivity profile. Head-to-head enzymatic data reveals that this compound is approximately 16.4 times more potent against rat VAP-1 (IC50 = 14 nM) than human VAP-1 (IC50 = 230 nM) [1]. This is a reversal of the typical species selectivity observed with other inhibitors like semicarbazide, which is more potent against the human enzyme [2]. Furthermore, while many VAP-1 inhibitors exhibit significant off-target inhibition of Monoamine Oxidase B (MAO-B), this compound demonstrates negligible activity (IC50 > 100,000 nM), establishing a critical selectivity window that is not guaranteed across the chemical class [1]. Using a generic alternative without this specific species-dependent response and validated kinase selectivity panel data would compromise the interpretability of rodent model efficacy studies and the assessment of target-related toxicity.

Quantitative Comparative Evidence for Selecting N-Benzyl-2-(2-methylpropoxy)benzamide


Head-to-Head Species Potency Comparison: Rat vs. Human VAP-1 Inhibition

N-Benzyl-2-(2-methylpropoxy)benzamide demonstrates a remarkably inverted species potency profile compared to standard VAP-1 inhibitors. In a direct head-to-head enzymatic assay using [14C]-benzylamine as a substrate, the compound inhibited rat VAP-1 with an IC50 of 14 nM, whereas its potency against human VAP-1 was significantly lower at 230 nM [1]. This 16.4-fold greater potency for the rodent enzyme is contrary to the behavior of the pan-amine oxidase inhibitor semicarbazide, which exhibits higher affinity for the human isoform due to a larger, more hydrophobic active-site channel [2]. This quantitative species difference is critical for interpreting in vivo rodent pharmacology data.

VAP-1 Inhibitor SSAO Species Selectivity Inflammation

Selectivity Profiling: VAP-1 Inhibition vs. MAO-B Off-Target Activity

A critical differentiator for N-benzyl-2-(2-methylpropoxy)benzamide is its high selectivity for VAP-1 over the closely related flavin-containing amine oxidase MAO-B. In comparative enzymatic assays conducted under identical conditions, the compound's potency against human MAO-B was negligible (IC50 > 100,000 nM), compared to its 230 nM potency against human VAP-1 [1]. This represents a selectivity index of >434-fold. While many early VAP-1 inhibitors, such as certain hydrazine derivatives, suffer from significant MAO inhibition leading to potential CNS-related side-effects, the quantitative selectivity of this compound establishes a much cleaner pharmacological tool for probing VAP-1 biology without confounding MAO-B activity.

Selectivity Window MAO-B Off-Target Screening Amine Oxidase

Structural Differentiation: Ortho-Isobutoxy Conformation vs. Meta/Unsubstituted Analogs

The structure-activity relationship (SAR) of the benzamide scaffold is exquisitely sensitive to the position of the alkoxy substituent. N-Benzyl-2-(2-methylpropoxy)benzamide bears a critical ortho-isobutoxy group that dictates its inhibitory potency. A comparison with published data on regioisomeric and de-alkoxylated benzamide derivatives reveals the profound impact of this substitution. For instance, a series of closely related substituted benzamide derivatives showed that moving a methyl substituent from the ortho (lead compound IC50 = 8.7 µM) to the meta (IC50 = 14.8 µM) or para (IC50 = 29.1 µM) positions led to a dramatic loss of activity [1]. Furthermore, the ortho-methoxy analog was also significantly weaker (IC50 = 90 µM) [1]. While this specific dataset does not include the direct isobutoxy comparator, it provides strong class-level inference that the ortho substitution pattern is a key pharmacophoric element, and that the compound's isobutoxy group represents a specific, non-interchangeable structural feature for potent VAP-1 binding.

SAR Substitution Pattern Benzamide Derivative Conformational Activity

Comparative Selectivity Against AChE: A Negative-result Differentiator

For researchers evaluating the compound's safety and specificity profile, a key differentiator is its confirmed lack of activity against acetylcholinesterase (AChE). In a counter-screen performed at a high concentration of 26 µM, N-benzyl-2-(2-methylpropoxy)benzamide showed no inhibitory activity against AChE . This negative result is crucial as it distinguishes the compound from certain other benzamide derivatives that have been explored as dual-target or promiscuous inhibitors. Procurement of a compound with this documented negative selectivity profile provides confidence in its use in complex biological systems where cholinergic interference is a confounding factor.

Acetylcholinesterase Counter-screen Selectivity Panel CNS Safety

High-Impact Application Scenarios for N-Benzyl-2-(2-methylpropoxy)benzamide Informed by Empirical Evidence


Rodent Model Pharmacodynamic Validation Studies

This compound is ideally suited as a reference inhibitor for pharmacodynamic (PD) studies in rodent models of inflammatory disease. Its 14 nM IC50 against rat VAP-1, as documented in a direct radioactive substrate enzymatic assay, provides a quantitative target engagement benchmark [1]. Researchers can use this compound at low systemic exposures to confirm VAP-1 target engagement in vivo in mice or rats, with the high selectivity over MAO-B (IC50 > 100,000 nM) ensuring that observed anti-inflammatory effects are attributable to VAP-1 inhibition and not an off-target amine oxidase effect [1]. It serves as a critical positive control for validating new chemical entities in a preclinical inflammation pipeline.

Species Translational Pharmacology Studies

The uniquely inverted species selectivity profile (rat IC50 14 nM vs. human IC50 230 nM) makes this compound an indispensable tool for translational pharmacology groups [1]. It can be used as a 'biological probe' to calibrate human vs. rodent VAP-1 activity and to study species-specific differences in enzyme kinetics and inhibitor binding modes, as highlighted in comparative VAP-1 studies [2]. This application is critical for understanding the predictive validity of rodent inflammation models for human disease and for screening human-specific backup compounds.

Orthosteric Binding Probe in Structural Biology

Due to its well-defined potency (Ki/IC50) and confirmed ortho-substituted benzamide pharmacophore, this compound is an excellent candidate for co-crystallization or cryo-EM studies to resolve the binding mode of inhibitors within the hydrophobic channel of copper-containing amine oxidases. The ability to compare binding poses using the rat (high affinity) vs. human (lower affinity) enzyme provides a powerful platform for rational, structure-based drug design of next-generation VAP-1 inhibitors with pan-species potency [1].

In Vitro Counter-Screen for Selectivity Profiling

The documented lack of AChE inhibitory activity at 26 µM and the >434-fold selectivity window over MAO-B [1] make N-benzyl-2-(2-methylpropoxy)benzamide a valuable reference standard for assembling selectivity panels. It can serve as a benchmark 'clean' VAP-1 inhibitor against which novel, possibly more promiscuous, benzamide derivatives are compared, establishing a standard for acceptable off-target profiles in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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